molecular formula C8H6FNOS B15204412 4-Fluoro-2-(methylthio)benzo[d]oxazole

4-Fluoro-2-(methylthio)benzo[d]oxazole

Katalognummer: B15204412
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: JEDQDGOJMKDTOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H6FNSO It is a derivative of benzo[d]oxazole, featuring a fluorine atom at the 4-position and a methylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylthio)benzo[d]oxazole typically involves the reaction of 4-fluoro-2-nitrophenol with methylthiol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid (HCl).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, HCl

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(methylthio)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-2-(methylthio)benzo[d]thiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.

    4-Fluoro-2-(methylthio)benzoxazole: Similar structure but without the dioxazole ring.

Uniqueness

4-Fluoro-2-(methylthio)benzo[d]oxazole is unique due to the presence of both a fluorine atom and a methylthio group, which confer distinct chemical properties and reactivity. Its oxazole ring structure also differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Eigenschaften

Molekularformel

C8H6FNOS

Molekulargewicht

183.20 g/mol

IUPAC-Name

4-fluoro-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3

InChI-Schlüssel

JEDQDGOJMKDTOC-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.